molecular formula C12H13FO2 B1445201 6-(3-Fluoropropoxy)-indan-1-one CAS No. 1383985-32-7

6-(3-Fluoropropoxy)-indan-1-one

Cat. No. B1445201
M. Wt: 208.23 g/mol
InChI Key: HAHGCXCELXOBDW-UHFFFAOYSA-N
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Patent
US09000182B2

Procedure details

The title compound (7.90 g, 94% yield) was prepared following the procedure for Intermediate 16, starting from 6-hydroxy-2,3-dihydro-1H-inden-1-one (5.98 g, 40.4 mmol) and 3-fluoropropan-1-ol (3.34 mL, 44.4 mmol). Additional 3-fluoropropan-1-ol (1.0 mL, 13.3 mmol) was added after stirring overnight to drive the reaction to completion. 1H NMR (500 MHz, CDCl3) δ ppm 2.20 (m, 2 H) 2.73 (m, 2 H) 3.08 (m, 2 H) 4.14 (t, 2 H) 4.61 (t, 3 H) 4.70 (t, 1 H) 7.21 (m, 2 H) 7.38 (d, 1 H); MS (ES+) m/z 208 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Quantity
3.34 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2](F)(F)[CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][CH2:11][C:12]2=[O:15])=[CH:8][CH:7]=1.OC1C=C2C(CCC2=O)=CC=1.FCCCO>>[F:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][CH2:11][C:12]2=[O:15])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCOC1=CC=C2CCC(C2=C1)=O)(F)F
Step Two
Name
Quantity
5.98 g
Type
reactant
Smiles
OC1=CC=C2CCC(C2=C1)=O
Step Three
Name
Quantity
3.34 mL
Type
reactant
Smiles
FCCCO
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
FCCCO

Conditions

Stirring
Type
CUSTOM
Details
after stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction to completion

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FCCCOC1=CC=C2CCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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